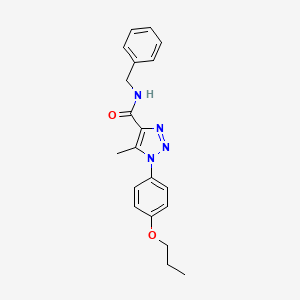
N-benzyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of triazole-based compounds, which have been extensively studied for their diverse biological activities.
Applications De Recherche Scientifique
Organic Synthesis Applications
The research into compounds within the 1,2,3-triazole family often centers on their utility in synthesizing diverse organic molecules, including pharmaceuticals and polymers. For example, triazoles are known to be useful in the synthesis of macrolides and other cyclic compounds through photooxygenation and nucleophilic attack mechanisms, showcasing their potential in creating complex organic structures (Wasserman et al., 1981). Additionally, triazoles serve as key intermediates in the preparation of benzamide-based compounds, demonstrating significant antiviral activities, which suggests their role in developing antiviral agents (Hebishy et al., 2020).
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor potential of triazole derivatives is another area of interest. Some triazole compounds have been synthesized and screened for their antimicrobial activities, with certain derivatives showing good or moderate activities against various microorganisms (Bektaş et al., 2007). Moreover, imidazotetrazines, closely related to triazoles, have demonstrated broad-spectrum antitumor activities, indicating the potential of triazole compounds in cancer research (Stevens et al., 1984).
Propriétés
IUPAC Name |
N-benzyl-5-methyl-1-(4-propoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-3-13-26-18-11-9-17(10-12-18)24-15(2)19(22-23-24)20(25)21-14-16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVSMCBFXCTOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B2437447.png)
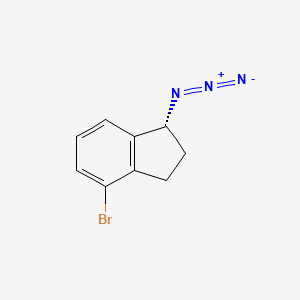
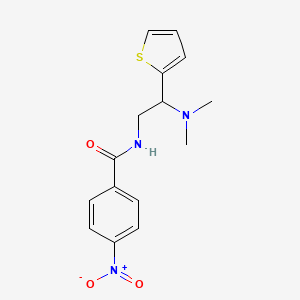
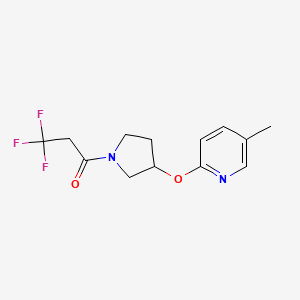
![(E)-4-(Dimethylamino)-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]but-2-enamide](/img/structure/B2437452.png)
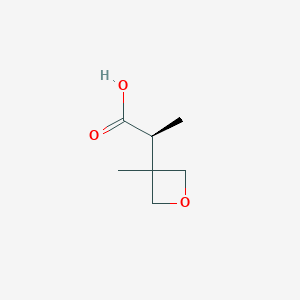

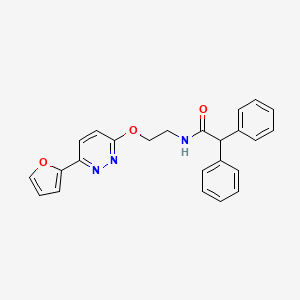
![2-(4-chlorophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2437457.png)
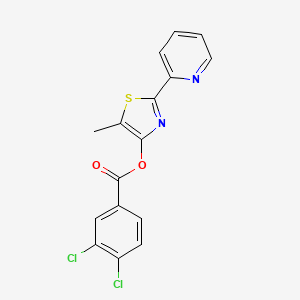
![dimethyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2437462.png)
![3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2437465.png)
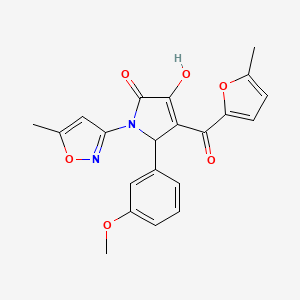
![1-[2-(Adamantan-1-yl)ethoxy]-3-(morpholin-4-yl)propan-2-yl 2-chlorobenzoate hydrochloride](/img/structure/B2437468.png)